molecular formula C5H12NO5P B8590113 Glycine, N-[(dimethoxyphosphinyl)methyl]- CAS No. 65886-96-6

Glycine, N-[(dimethoxyphosphinyl)methyl]-

Cat. No. B8590113
Key on ui cas rn: 65886-96-6
M. Wt: 197.13 g/mol
InChI Key: KOTAWJKLIIWMMJ-UHFFFAOYSA-N
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Patent
US04065491

Procedure details

8.6 g. of 37% formaline (= 0.1 moles of formaldehyde) are added to a stirred solution of 4.0 g. (0.1 moles) of sodium hydroxide and 7.5 g. (0.1 moles) of glycine in 40 ml. of water at 0° to 5° C. After 10 minutes of stirring 11 g. (0.1 moles) of dimethyl phosphite are added, and stirring is continued for 2 hours at 90° to 100° C. The reaction mixture is cooled, acidified with hydrochloric acid, and extracted to obtain dimethyl N-carboxymethyl-aminomethyl-phosphonate. The hygroscopic product melts at 73°-75° with decomposition.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[OH-].[Na+].[NH2:5][CH2:6][C:7]([OH:9])=[O:8].[P:10]([O-:15])([O:13][CH3:14])[O:11][CH3:12].Cl>O>[C:7]([CH2:6][NH:5][CH2:1][P:10](=[O:15])([O:13][CH3:14])[O:11][CH3:12])([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
NCC(=O)O
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
P(OC)(OC)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 10 minutes of stirring 11 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° to 5° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 2 hours at 90° to 100° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)(O)CNCP(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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